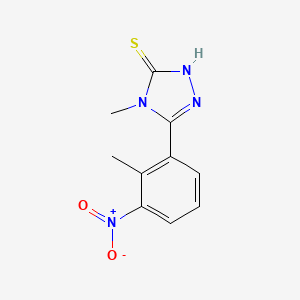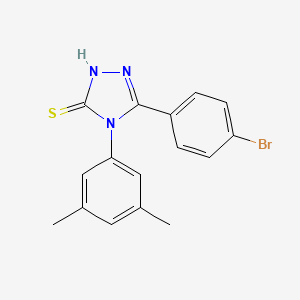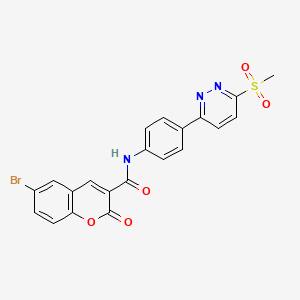
4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring substituted with a nitrophenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methyl-3-nitrophenylhydrazine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts such as palladium or copper can also improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding nitroso compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. It is also being studied for its antiviral properties.
Medicine: Research has indicated that 4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol may have therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility and reactivity make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism by which 4-methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, influencing enzyme activity, while the nitrophenyl group can interact with nucleophilic sites on biological molecules.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
Receptor Binding: It can bind to receptors involved in cell signaling pathways, modulating cellular responses.
Comparaison Avec Des Composés Similaires
4-Methyl-5-(2-methyl-3-nitrophenyl)-1,2,4-triazole-3-thiol
5-Methyl-2-nitrophenol
2-Methyl-3-nitrophenylhydrazine
Uniqueness: 4-Methyl-5-(2-methyl-3-nitrophenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs
Propriétés
IUPAC Name |
4-methyl-3-(2-methyl-3-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-6-7(4-3-5-8(6)14(15)16)9-11-12-10(17)13(9)2/h3-5H,1-2H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRVFQHHOITPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)
![6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2892428.png)

![(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2892435.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2892437.png)
![[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol](/img/structure/B2892439.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2892441.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892442.png)
![2,2-Difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2892443.png)
![2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2892444.png)



![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892450.png)
